molecular formula C14H25NO3 B6277113 tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate, Mixture of diastereomers CAS No. 2763759-14-2

tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate, Mixture of diastereomers

Cat. No.: B6277113
CAS No.: 2763759-14-2
M. Wt: 255.35 g/mol
InChI Key: APZJQXGFYUWLRR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound "tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate" is a cyclohexane derivative with a tert-butoxycarbonyl (Boc) carbamate group, a 4-methyl substituent, and a 2-oxoethyl side chain. The presence of multiple stereocenters (e.g., at the cyclohexyl and 2-oxoethyl positions) leads to diastereomerism, resulting in a mixture of non-mirror-image isomers. This structural complexity necessitates advanced analytical techniques, such as chiral HPLC or NMR, for separation and characterization .

Synthesis and Characterization The synthesis typically involves multi-step reactions, including Boc protection of an amino-cyclohexyl intermediate followed by alkylation or oxidation to introduce the 2-oxoethyl group. For example, similar tert-butyl carbamates are synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate . Characterization relies on $^{13}\text{C}$ NMR (e.g., δ 154.1 ppm for Boc carbonyl) and HRMS data, as exemplified in related compounds .

Properties

CAS No.

2763759-14-2

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-11-5-7-14(8-6-11,9-10-16)15-12(17)18-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

APZJQXGFYUWLRR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

Tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate, also known as tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate, is a compound with significant biological relevance. It serves as an intermediate in the synthesis of pharmacologically active molecules, particularly in the development of antipsychotic medications like Cariprazine. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 215790-29-7
  • Physical Form : Solid
  • Purity : ≥ 97% .

The compound primarily acts as a modulator of neurotransmitter systems, particularly through its influence on the dopamine D3 receptor. It exhibits a unique binding profile that allows it to act as both an antagonist and partial agonist, depending on the context of its use. This dual action is crucial in managing conditions such as schizophrenia and bipolar disorder.

Biological Activity Overview

Research has shown that this compound possesses various biological activities, including:

  • Antipsychotic Activity : The compound is noted for its ability to alleviate symptoms of psychosis by modulating dopaminergic pathways.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in preclinical models, suggesting potential applications in autoimmune diseases .
  • Cytotoxicity : Studies indicate low cytotoxicity levels, making it a favorable candidate for further drug development .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntipsychoticModulates dopamine D3 receptor activity
Anti-inflammatoryReduces inflammatory markers
CytotoxicityLow cytotoxicity in cell assays

Case Studies

  • Antipsychotic Efficacy :
    A study evaluated the efficacy of this compound in a rodent model of schizophrenia. The results demonstrated significant reductions in hyperactivity and stereotypy behaviors at doses correlating with its pharmacological profile. The compound effectively normalized dopaminergic signaling pathways disrupted by psychotic stimuli .
  • Inflammation Reduction :
    In a model of systemic lupus erythematosus (SLE), treatment with tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications for inflammatory diseases where cytokine modulation is beneficial .
  • Cytotoxicity Assessment :
    A comparative study on various compounds revealed that this carbamate exhibited minimal cytotoxic effects on human cell lines, indicating its safety profile for potential therapeutic use. The selectivity index was favorable compared to standard chemotherapeutics .

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate serves as an important intermediate in the synthesis of Cariprazine , a novel antipsychotic medication that acts primarily on dopamine D3/D2 receptors. The synthesis pathway is crucial for developing drugs aimed at treating schizophrenia and bipolar disorder, highlighting the compound's significance in medicinal chemistry .

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Pharmacological Applications : Its role in synthesizing analgesics and anti-inflammatory drugs suggests utility in pain management and inflammation control .

Chemical Reactions

Tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate can undergo several chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the oxo group to hydroxyl derivatives.Potassium permanganate, chromium trioxide
Reduction Reduces oxo groups to hydroxyl groups.Sodium borohydride, lithium aluminum hydride
Substitution Nucleophilic substitution can replace the tert-butyl group.Amines or alcohols under basic conditions

These reactions expand its utility in organic synthesis and material science.

Industrial Applications

In addition to its pharmaceutical applications, this compound has relevance in industrial settings, particularly in the production of fine chemicals and agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved agricultural productivity .

Case Studies

Several studies have highlighted the importance of tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate:

  • A study focusing on its interaction with dopamine receptors indicated potential applications in treating psychostimulant use disorders, showcasing its relevance beyond traditional psychiatric applications.
  • Another investigation revealed its role in inhibiting specific enzyme pathways, which could lead to new therapeutic strategies for metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related tert-butyl carbamates, highlighting substituent variations and their implications:

Compound Name Key Substituents Similarity Index Key Properties/Applications References
tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate (diastereomers) 4-methyl, 2-oxoethyl 1.00 (reference) Intermediate in drug synthesis; diastereomer separation required
tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate cis-4-hydroxymethyl 0.93 Higher polarity; used in peptide synthesis
tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate trans-4-aminomethyl 0.93 Precursor for bioactive molecules; basic NH₂
tert-butyl N-[trans-4-acetylcyclohexyl]carbamate trans-4-acetyl 0.85 Ketone functionality for further derivatization
tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride 4-piperazinyl 0.80 High solubility (pKa ~12.53); CNS drug target

Physical and Chemical Properties

  • Solubility: The 2-oxoethyl group enhances polarity compared to non-oxygenated analogues (e.g., tert-butyl N-[trans-4-acetylcyclohexyl]carbamate) but reduces it relative to hydroxymethyl derivatives .
  • Reactivity: The 2-oxoethyl moiety allows for nucleophilic additions (e.g., Grignard reactions), whereas aminomethyl derivatives (e.g., trans-4-aminomethyl) are prone to acylation or alkylation .
  • Diastereomer Separation : Chiral HPLC (e.g., Chiralcel IA column) resolves diastereomers with >90% enantiomeric excess (ee) in related compounds, a critical step for pharmaceutical purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[4-methyl-1-(2-oxoethyl)cyclohexyl]carbamate, and how does the presence of diastereomers influence the reaction conditions?

  • Methodological Answer : A common approach involves oxidation of a hydroxyl precursor (e.g., tert-butyl (4-hydroxycyclohexyl)carbamate) to a ketone using DMSO and oxalyl chloride in dichloromethane at −78°C, followed by purification via column chromatography . The diastereomeric mixture arises from the stereochemistry at the cyclohexyl and 2-oxoethyl substituents. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization during synthesis.

Q. How can diastereomers of this compound be separated and characterized?

  • Methodological Answer : Diastereomers can be resolved using chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or via crystallization in solvents with varying polarities (e.g., ethyl acetate/hexane mixtures). Characterization typically employs 1H^1H- and 13C^{13}C-NMR to identify distinct proton environments and 1H^1H-1H^1H NOESY for stereochemical confirmation . Mass spectrometry (ESI+) is used to verify molecular weight (e.g., observed m/z 542 [M + H]+ in intermediates) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign diastereotopic protons and confirm cyclohexyl ring conformation.
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtained (e.g., as demonstrated for tert-butyl carbamate derivatives in structural studies) .
  • HPLC-MS : Monitor purity and detect trace impurities, especially residual Pd catalysts from coupling reactions .

Advanced Research Questions

Q. How do diastereomers of this compound exhibit divergent reactivity in downstream synthetic applications?

  • Methodological Answer : Diastereomers may display varying nucleophilic reactivity at the 2-oxoethyl group. For example, in reductive amination, steric hindrance from the cyclohexyl substituent can influence the accessibility of the carbonyl group. Computational modeling (DFT calculations) can predict transition-state energies to rationalize selectivity . Experimental validation involves synthesizing derivatives (e.g., amine adducts) and comparing reaction rates via kinetic studies .

Q. What strategies can mitigate contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR Studies : Probe temperature-dependent conformational changes in the cyclohexyl ring that may cause signal splitting.
  • Isotopic Labeling : Use 13C^{13}C-labeled analogs to track carbonyl group interactions in NOESY spectra.
  • Cross-Validation : Compare experimental data with computational NMR predictions (e.g., using Gaussian or ADF software) .

Q. How can computational tools optimize reaction conditions for selective diastereomer formation?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model solvent effects on transition states to predict optimal solvent systems (e.g., toluene vs. THF for Pd-catalyzed couplings) .
  • Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to recommend catalyst combinations (e.g., Pd₂(dba)₃/BINAP) and stoichiometric ratios .

Q. What are the stability profiles of this compound under varying storage conditions, and how does stereochemistry influence degradation pathways?

  • Methodological Answer : Stability studies should include:

  • Forced Degradation : Expose diastereomers to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS.
  • Kinetic Analysis : Compare Arrhenius plots for each diastereomer to determine activation energies for epimerization or hydrolysis .

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